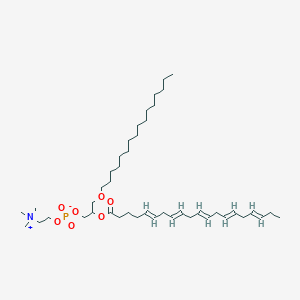

PC(O-16:0/20:5(5Z,8Z,11Z,14Z,17Z))

Overview

Description

PC(O-16:0/20:5(5Z,8Z,11Z,14Z,17Z)) is a phosphatidylcholine (PC or GPCho). It is a glycerophospholipid in which a phosphorylcholine moiety occupies a glycerol substitution site . These are glycerophosphocholines that carry exactly one acyl chain attached to the glycerol moiety through an ester linkage at the O2-position, and one alkyl chain attached through an ether linkage at the O1-position .

Synthesis Analysis

1-O-hexadecyl-2-(5Z,8Z,11Z,14Z,17Z-eicosapentaenoyl)-sn-glycero-3-phosphocholine is synthesized by the CDP-choline pathway or Kennedy pathway .Molecular Structure Analysis

The molecular structure of PC(O-16:0/20:5(5Z,8Z,11Z,14Z,17Z)) involves a phosphorylcholine moiety occupying a glycerol substitution site. It has many different combinations of fatty acids of varying lengths and saturation attached at the C-1 .Scientific Research Applications

Metabolomics in Disease Diagnosis

- Novel Diagnostic Biomarkers in Osteoarticular Tuberculosis : A study by Chen et al. (2022) utilized liquid chromatography tandem mass spectrometry (LC-MS/MS) to analyze metabolites in osteoarticular tuberculosis patients. They identified several potential biomarkers for diagnosis, including PC compounds similar to PC(O-16:0/20:5). These findings suggest lipid metabolism's crucial role in tuberculosis pathology (Chen, Ye, Lei, & Wang, 2022).

Metabolic Alterations in Cancer

- Metabolic Changes in Lung Carcinoma : Wu et al. (2018) explored the metabolic alterations in lung carcinoma using ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry. The study identified dysregulated metabolites, including PC compounds, indicating their involvement in glycerophospholipid and fatty acid metabolism during lung carcinoma development (Wu, Chen, Li, & Liu, 2018).

Role in Lipid Metabolism

- Oxygenation of Polyunsaturated Fatty Acids : Research by Oliw et al. (1996) on the oxygenation of polyunsaturated fatty acids by cytochrome P450 highlighted the formation of hydroxy fatty acids, including compounds similar to PC(O-16:0/20:5). These findings enhance understanding of lipid metabolism and its implications in biological systems (Oliw, Bylund, & Herman, 1996).

Metabonomics in Thyroid Carcinoma

- Biomarkers for Follicular Thyroid Carcinoma : Qin et al. (2022) conducted a study using liquid chromatography-mass spectrometry (LC-MS) to identify metabolic differences in follicular thyroid carcinoma (FTC). They found significant differences in metabolomic characteristics, including lipids similar to PC(O-16:0/20:5), suggesting their potential as biomarkers for early diagnosis of FTC (Qin et al., 2022).

Phosphatidylcholine Hydroperoxides in Lipoprotein Oxidation

- Analysis of Lipoprotein Oxidation : Hui et al. (2012) measured phosphatidylcholine hydroperoxides, related to PC(O-16:0/20:5), during copper oxidation of LDL and HDL. This study provides insights into the role of such lipids in oxidative stress and related pathologies (Hui et al., 2012).

Mechanism of Action

Target of Action

Eicosapentaenoyl PAF C-16, also known as PC(O-16:0/20:5(5Z,8Z,11Z,14Z,17Z)) or 1-o-hexadecyl-2-eicosapentaenoyl-sn-glycero-3-phosphocholine, primarily targets the PAF G-protein-coupled receptor (PAFR) . PAFR is a unique receptor that binds to the platelet-activating factor, playing a crucial role in various biological processes .

Mode of Action

Eicosapentaenoyl PAF C-16 acts as a ligand for PAFR, exhibiting an anti-apoptotic effect. It inhibits caspase-dependent death by activating PAFR . It also serves as a potent activator of MAPK and MEK/ERK .

Biochemical Pathways

Eicosapentaenoyl PAF C-16 affects several biochemical pathways. It is synthesized through two distinct pathways known as the “remodeling” and “de novo” pathways . It also plays a role in the MAPK/ERK pathway due to its ability to activate MAPK and MEK/ERK .

Result of Action

Upon activation of PAFR, Eicosapentaenoyl PAF C-16 exhibits an anti-apoptotic effect and inhibits caspase-dependent death . It also induces increased vascular permeability .

Action Environment

The action of Eicosapentaenoyl PAF C-16 can be influenced by various environmental factors. For instance, it can be formed by the incorporation of eicosapentaenoic acid (EPA) into lyso-PAF C-16, as demonstrated using neutrophils from monkeys and humans fed a diet enriched in fish oils . This suggests that dietary factors can influence the production and action of Eicosapentaenoyl PAF C-16.

Biochemical Analysis

Biochemical Properties

Eicosapentaenoyl PAF C-16 exhibits anti-apoptotic effects and inhibits caspase-dependent death by activating the PAFR . It is a potent MAPK and MEK/ERK activator . Eicosapentaenoyl PAF C-16 can be formed by incorporation of eicosapentaenoic acid (EPA) into lyso-PAF C-16 .

Cellular Effects

Eicosapentaenoyl PAF C-16 induces increased vascular permeability . It elicits significant concentration-dependent neuronal loss in PAFR deficient cultures .

Molecular Mechanism

Eicosapentaenoyl PAF C-16 exerts its effects at the molecular level through its interactions with the PAFR . It inhibits caspase-dependent death by activating the PAFR .

Metabolic Pathways

Eicosapentaenoyl PAF C-16 can serve as a substrate for PAF C-16 formation by the remodeling pathway .

Properties

IUPAC Name |

[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H80NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)52-43(42-51-53(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,24-25,29,31,43H,6-7,9,11-13,15,17-19,21,23,26-28,30,32-42H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,31-29-/t43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSSHPWVFALMBA-IARQOZKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H80NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724591 | |

| Record name | (2R)-3-(Hexadecyloxy)-2-[(5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-icosapentaenoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132196-28-2 | |

| Record name | 3,5,8-Trioxa-4-phosphaoctacosa-13,16,19,22,25-pentaen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,13Z,16Z,19Z,22Z,25Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132196-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-3-(Hexadecyloxy)-2-[(5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-icosapentaenoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PC(O-16:0/20:5(5Z,8Z,11Z,14Z,17Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

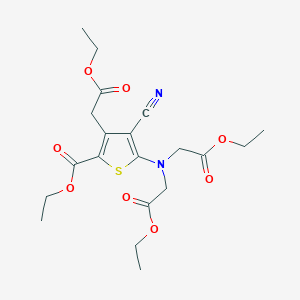

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B158916.png)

![Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis-](/img/structure/B158919.png)

![(2,2,3,3-Tetramethylcyclopropyl)-[1-(4,4,4-trifluorobutyl)indol-3-yl]methanone](/img/structure/B158927.png)